2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide
Description
This compound features a pyrano[4,3-d]pyrimidine core fused with a dihydro-pyran ring, substituted with a trifluoromethyl group at position 3. The acetamide linker connects a naphthalen-1-yl group to an ethyl side chain, which is further attached to the pyrimidine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the naphthalen-1-yl moiety contributes to hydrophobic interactions.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2/c23-22(24,25)21-17-13-30-11-9-18(17)27-19(28-21)8-10-26-20(29)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUNDUPLMEQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthalene derivative, followed by the construction of the pyrano[4,3-d]pyrimidine ring. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The pyrano[4,3-d]pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced pyrano[4,3-d]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the pyrano[4,3-d]pyrimidine ring can inhibit certain enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key structural features is summarized in Table 1.
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations:
Core Heterocycles: The target’s pyrano[4,3-d]pyrimidine core differs from the thieno-pyrimidinone in and the triazolylthio system in . The oxygen atom in the pyrano ring may improve solubility compared to sulfur-containing analogs like ’s thiophene, which is more lipophilic .
Substituents: The trifluoromethyl group in the target is a strong electron-withdrawing group, which may enhance metabolic stability and membrane permeability compared to methyl () or ethyl () groups . The naphthalen-1-yl group (target and ) provides extended aromaticity, favoring π-π stacking interactions in hydrophobic environments, unlike the phenylamino group in .
Acetamide Linker: All compounds share an acetamide group, a common pharmacophore for hydrogen bonding with biological targets.
Physicochemical and Spectroscopic Properties
- Melting Points: ’s compound (m.p. 143–145°C) suggests moderate crystallinity, likely influenced by its thieno-pyrimidinone core and acetylated amino group . The target’s trifluoromethyl and naphthyl groups may increase melting point due to enhanced van der Waals interactions.
- Spectroscopy: IR: The target’s trifluoromethyl group would show strong C-F stretching (~1100–1200 cm⁻¹), absent in analogs like . ¹H-NMR: The ethyl group in the target’s side chain would exhibit distinct triplet/triplet splitting patterns, contrasting with ’s hydroxy and dimethylphenoxy protons .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide represents a novel approach in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
This compound is characterized by its complex structure which includes a naphthalene moiety and a pyrano-pyrimidine derivative. The trifluoromethyl group enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Ghrelin Receptor Modulation : Research indicates that compounds related to naphthalene derivatives can act as modulators of ghrelin receptors, influencing appetite regulation and energy metabolism .
- Antiviral Activity : Compounds with similar structural features have shown promising antiviral properties, particularly against viral polymerases such as NS5B in Hepatitis C Virus (HCV) infections .
Biological Activity Data
Case Study 1: Ghrelin Receptor Modulation
In a study examining naphthalene derivatives, it was found that certain compounds could effectively modulate ghrelin receptors, leading to alterations in metabolic pathways. This implicates the potential use of such compounds in obesity treatment and metabolic disorders.
Case Study 2: Antiviral Properties
In vitro studies demonstrated that derivatives similar to the target compound exhibited significant antiviral activity against HCV. The most effective derivatives showed IC50 values around 31.9 μM against the NS5B polymerase, suggesting a potential pathway for therapeutic intervention in viral infections .
Research Findings
Recent research has highlighted the synthesis and biological evaluation of various derivatives of naphthalene and pyrimidine. These studies emphasize the importance of structural modifications in enhancing biological activity:
- Substituent Effects : The introduction of trifluoromethyl groups significantly impacts the pharmacological profile of pyrimidine derivatives, enhancing their interaction with biological targets .
- Multicomponent Synthesis : The application of multicomponent synthesis techniques has led to the discovery of new bioactive compounds with improved efficacy against various targets including bacterial strains and viral pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis typically involves multi-step reactions. For example, naphthalene derivatives are often synthesized via nucleophilic substitution or condensation reactions using solvents like DMF or ethanol. Key steps include:
- Coupling reactions : Use of propargyl bromide with naphthol derivatives in the presence of K₂CO₃ ().
- Cyclization : Pyrano-pyrimidine cores can be formed by heating with phosphorus oxychloride (POCl₃) at 90°C ().
- Purification : Recrystallization from ethanol or ethyl acetate is critical for isolating pure products (). Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For instance, DMF enhances nucleophilicity in substitution reactions ().
Q. What spectroscopic techniques are most reliable for structural confirmation?
- IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and CF₃ stretches (~1100–1200 cm⁻¹) ( ).
- ¹H/¹³C NMR : Critical for verifying substitution patterns. For example, trifluoromethyl groups in pyrano-pyrimidine rings show distinct deshielded proton signals (δ 4.2–4.5 ppm) ( ).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, especially for intermediates with labile groups like acetamides ( ).
Q. How is preliminary biological activity assessed for this compound?
- In vitro screening : Anticancer activity is evaluated via MTT assays using cell lines like HeLa or MCF-7 ().
- Enzyme inhibition : EGFR kinase assays (IC₅₀ determination) are used to study pyrimidine-based inhibitors ().
- Solubility and stability : Assessed via HPLC under physiological pH (7.4) to guide further derivatization ().
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s pharmacological profile?
- Core modifications : Introducing electron-withdrawing groups (e.g., CF₃) on the pyrimidine ring enhances metabolic stability ( ).
- Side-chain optimization : Replacing ethylacetamide with bulkier groups (e.g., piperidin-4-yl) improves target binding ( ).
- Bioisosteres : Substituting naphthalene with quinoline increases lipophilicity and blood-brain barrier penetration (). Computational docking (e.g., AutoDock Vina) helps predict binding modes to EGFR or other kinases ().
Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity vs. low in vivo efficacy)?
- Metabolic profiling : LC-MS identifies unstable metabolites (e.g., oxidative degradation of CF₃ groups) ( ).
- Formulation adjustments : Encapsulation in liposomes or PEGylation improves bioavailability ().
- Off-target screening : Use kinome-wide profiling to rule out non-specific interactions ().
Q. How can molecular modeling guide the design of derivatives with enhanced selectivity?
- MD simulations : Analyze binding pocket flexibility to optimize substituent placement ().
- Free-energy perturbation (FEP) : Predicts ΔΔG changes for CF₃ vs. CH₃ substitutions ( ).
- ADMET prediction : Tools like SwissADME prioritize derivatives with favorable pharmacokinetics ( ).
Methodological Resources
| Key Data Tables |
|---|
| Table 1 : Synthetic Yield Comparison for Pyrano-Pyrimidine Derivatives () |
| Solvent |
| ---------------- |
| DMF |
| Ethanol |
| Table 2 : Biological Activity of Selected Analogues () |
| Derivative | IC₅₀ (EGFR, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent compound | 120 | 15 |
| Piperidin-4-yl variant | 45 | 8 |
| Quinoline-substituted | 85 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
